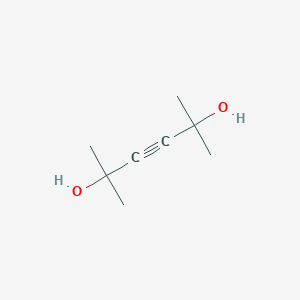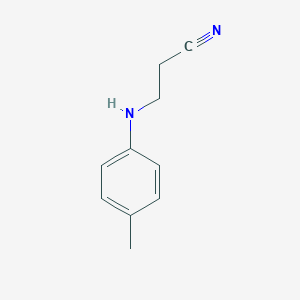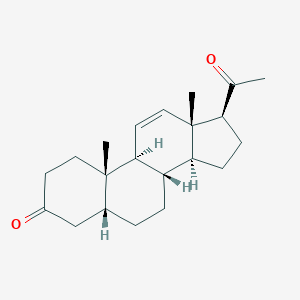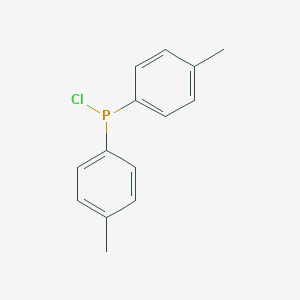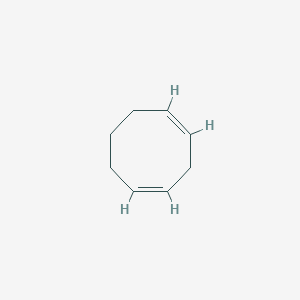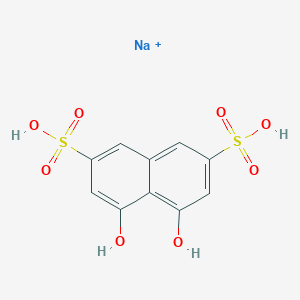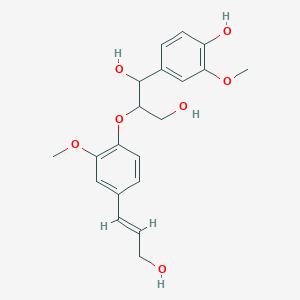
1-Dimethylamino-4-ethyl-4-(1-naphthyl)-5-iminoheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Dimethylamino-4-ethyl-4-(1-naphthyl)-5-iminoheptane, also known as AN-7, is a chemical compound that has been extensively studied for its potential use in scientific research. AN-7 belongs to the class of imino compounds and has been found to have a range of biological effects.
Mechanism of Action
The mechanism of action of 1-Dimethylamino-4-ethyl-4-(1-naphthyl)-5-iminoheptane is not fully understood. However, it has been suggested that 1-Dimethylamino-4-ethyl-4-(1-naphthyl)-5-iminoheptane may inhibit the activity of enzymes involved in the growth and replication of cancer cells and viruses. 1-Dimethylamino-4-ethyl-4-(1-naphthyl)-5-iminoheptane may also modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
1-Dimethylamino-4-ethyl-4-(1-naphthyl)-5-iminoheptane has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. 1-Dimethylamino-4-ethyl-4-(1-naphthyl)-5-iminoheptane has also been found to inhibit the activity of COX-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation. In addition, 1-Dimethylamino-4-ethyl-4-(1-naphthyl)-5-iminoheptane has been found to induce apoptosis in cancer cells and inhibit the replication of viruses.
Advantages and Limitations for Lab Experiments
1-Dimethylamino-4-ethyl-4-(1-naphthyl)-5-iminoheptane has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. 1-Dimethylamino-4-ethyl-4-(1-naphthyl)-5-iminoheptane has also been extensively studied, and its biological effects are well-characterized. However, 1-Dimethylamino-4-ethyl-4-(1-naphthyl)-5-iminoheptane has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. 1-Dimethylamino-4-ethyl-4-(1-naphthyl)-5-iminoheptane is also sensitive to light and air, which can affect its stability.
Future Directions
There are several future directions for the study of 1-Dimethylamino-4-ethyl-4-(1-naphthyl)-5-iminoheptane. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that 1-Dimethylamino-4-ethyl-4-(1-naphthyl)-5-iminoheptane targets. Another direction is to explore the potential use of 1-Dimethylamino-4-ethyl-4-(1-naphthyl)-5-iminoheptane in the treatment of viral infections, such as HIV and hepatitis C virus. 1-Dimethylamino-4-ethyl-4-(1-naphthyl)-5-iminoheptane may also have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis. Finally, the synthesis of 1-Dimethylamino-4-ethyl-4-(1-naphthyl)-5-iminoheptane analogs with improved solubility and stability may lead to the development of more potent and effective compounds.
Synthesis Methods
The synthesis of 1-Dimethylamino-4-ethyl-4-(1-naphthyl)-5-iminoheptane involves the reaction of 1-naphthylamine with 4-ethyl-4-(dimethylamino)-1-penten-3-one in the presence of a reducing agent. The resulting product is purified using column chromatography to obtain pure 1-Dimethylamino-4-ethyl-4-(1-naphthyl)-5-iminoheptane. The synthesis method has been optimized to produce high yields of 1-Dimethylamino-4-ethyl-4-(1-naphthyl)-5-iminoheptane with high purity.
Scientific Research Applications
1-Dimethylamino-4-ethyl-4-(1-naphthyl)-5-iminoheptane has been extensively studied for its potential use in scientific research. It has been found to have a range of biological effects, including anti-inflammatory, anti-cancer, and anti-viral activity. 1-Dimethylamino-4-ethyl-4-(1-naphthyl)-5-iminoheptane has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been found to inhibit the replication of viruses such as HIV and hepatitis C virus.
properties
CAS RN |
14722-49-7 |
|---|---|
Product Name |
1-Dimethylamino-4-ethyl-4-(1-naphthyl)-5-iminoheptane |
Molecular Formula |
C21H30N2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
4-ethyl-5-imino-N,N-dimethyl-4-naphthalen-1-ylheptan-1-amine |
InChI |
InChI=1S/C21H30N2/c1-5-20(22)21(6-2,15-10-16-23(3)4)19-14-9-12-17-11-7-8-13-18(17)19/h7-9,11-14,22H,5-6,10,15-16H2,1-4H3 |
InChI Key |
NDMNMXOYZVRPOY-UHFFFAOYSA-N |
SMILES |
CCC(=N)C(CC)(CCCN(C)C)C1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CCC(=N)C(CC)(CCCN(C)C)C1=CC=CC2=CC=CC=C21 |
synonyms |
N,N-Dimethyl-4-ethyl-5-imino-4-(1-naphtyl)-1-heptanamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



